2-Bromo-4-chloro-6-fluorobenzotrifluoride
Description
2-Bromo-4-chloro-6-fluorobenzotrifluoride is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group and three halogen substituents (Br, Cl, F) at positions 2, 4, and 6 on the benzene ring. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances electronegativity and metabolic stability, while the halogens influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCRFEYOZSOFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-fluorobenzotrifluoride typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Reaction Conditions: These reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are conducted under controlled temperatures to ensure selective substitution.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to maintain consistent reaction conditions and yield high-purity products
Chemical Reactions Analysis
2-Bromo-4-chloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for nucleophilic substitution and potassium permanganate (KMnO4) for oxidation. .
Major Products: Products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of halogen atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzotrifluoride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, affecting pathways related to cell signaling and metabolism
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | This compound | 5-Bromo-2-chlorobenzotrifluoride | 4-Bromo-2-fluoro-6-methylbenzoic acid |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 150–152 |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility in Water | Low | Low | Moderate (due to -COOH) |
| LogP (Partition Coefficient) | ~3.5 (estimated) | ~3.2 (estimated) | ~2.8 |
Biological Activity
Chemical Identity and Structure
2-Bromo-4-chloro-6-fluorobenzotrifluoride, with the molecular formula C₇H₃BrClF₃, is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. This unique combination of halogens contributes to its potential biological activity, influencing properties such as lipophilicity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include halogenation processes. The presence of multiple halogens allows for various substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceuticals.
Comparative Biological Activity
The table below summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Bromo-4-fluorobenzotrifluoride | Antimicrobial, antifungal | Similar halogen structure enhances activity |
| 2-Bromo-5-fluorobenzotrifluoride | Antimicrobial potential | Reactive bromine can be substituted easily |
| 3-Bromo-4-chlorobenzotrifluoride | Antifungal | Different substitution pattern affects efficacy |
Case Studies
- Antimicrobial Studies : Research indicates that compounds with bromine and fluorine substitutions can exhibit enhanced antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.
- Pharmacological Applications : Certain derivatives have been explored for their potential in drug development due to their ability to interact with biological targets effectively. The trifluoromethyl group is known to influence metabolic stability and bioavailability.
- Toxicological Assessments : Compounds with similar halogenated structures have been evaluated for toxicity. The presence of bromine and chlorine can lead to irritant effects, necessitating careful handling in laboratory settings.
Recent Developments
Recent literature highlights the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine is often associated with improved pharmacokinetic properties. Studies have shown that the presence of fluorinated groups can enhance binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
